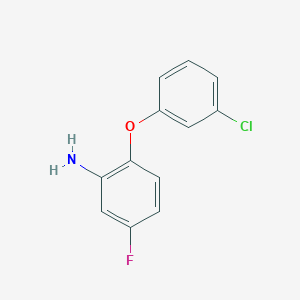

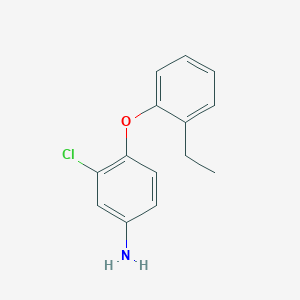

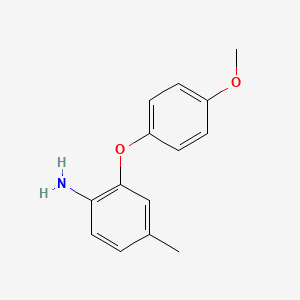

4-(4-Chloro-3-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

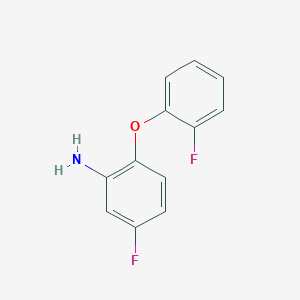

4-(4-Chloro-3-methylphenoxy)aniline, also known as 4-Chloro-3-methylphenoxy-aniline or 4-CMA, is an aniline derivative with a wide range of applications in scientific research. It is a colorless to white crystalline solid, with a melting point of about 124°C and a boiling point of about 300°C. It is highly soluble in water, alcohol, and other organic solvents. 4-CMA is widely used in a variety of scientific research applications, including synthesis, drug discovery, and drug metabolism studies.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : A study discussed the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene and its further reaction to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline. This process emphasized high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

- Practical Synthesis for Industrial Production : Another study developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline, focusing on robustness and a lower waste burden, suggesting potential for industrial-scale production (Zhang Qingwen, 2011).

Application in Sensing Technologies

- Detection of Biomarkers : Research on a bi-functionalized luminescent metal-organic framework (MOF) indicated its potential in recognizing 4-Aminophenol, a biomarker of aniline, suggesting applications in health monitoring and pre-diagnosis (Yingmin Jin & B. Yan, 2021).

Environmental and Material Applications

- Adsorption Studies : A study on halloysite adsorbents and their adsorption of chloro derivatives of aniline, including 4-chloroaniline, highlighted their efficiency in removing toxic compounds from wastewater, indicating environmental cleanup applications (P. Słomkiewicz et al., 2017).

- Catalytic Oxidation in Water Treatment : Fe3O4 nanoparticles were shown to catalytically oxidize aniline compounds, suggesting their use in water treatment for the removal of such contaminants (Shengxiao Zhang et al., 2009).

- Polymer Synthesis : A study synthesized polyetherimides containing multiple ether linkages and pendant pentadecyl chains using a derivative of aniline, showcasing applications in the field of material science (Bhausaheb V. Tawade et al., 2015).

Biological and Ecological Research

- Toxicity Studies in Aquatic Organisms : Research using Daphnia magna embryos to study the effects of aniline derivatives provided insights into the ecological impact and toxicity of these compounds (T. Abe et al., 2001).

Pharmaceutical and Medical Research

- Drug Metabolite Characterization : A study involving the synthesis and characterization of diclofenac metabolites, including aniline derivatives, contributed to understanding drug metabolism and potential adverse reactions (J. Kenny et al., 2004).

Safety and Hazards

properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOPVVWQPSBPTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57688-18-3 |

Source

|

| Record name | 4-(4-Chloro-3-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)